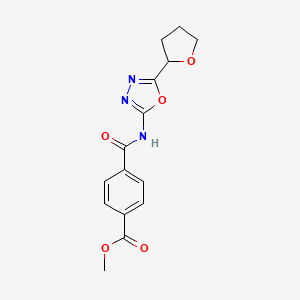

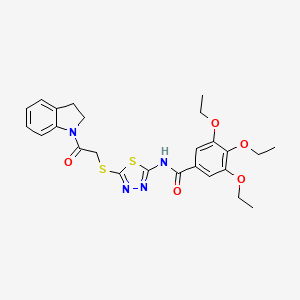

Methyl 4-((5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

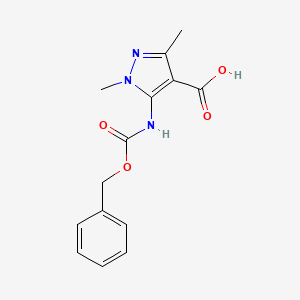

“Methyl 4-((5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” is a complex organic compound. It contains a tetrahydrofuran ring, which is a common motif in many pharmaceuticals and natural products . It also has an oxadiazole ring, which is a heterocycle consisting of three carbon atoms, one oxygen atom, and two nitrogen atoms. Oxadiazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydrofuran and oxadiazole rings, along with the carbamoyl and benzoate groups. These functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups and the electron distribution within the molecule. The oxadiazole ring, for instance, might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carbamoyl and benzoate groups might increase its polarity, influencing its solubility in different solvents .科学的研究の応用

Mesomorphic Behavior and Photoluminescence

A study by Han, Wang, Zhang, and Zhu (2010) synthesized a series of 1,3,4-oxadiazole derivatives, including those structurally similar to the requested molecule, exploring their mesomorphic behavior and photoluminescent properties. These compounds, particularly the methyl variants, exhibited nematic and/or smectic A mesophases with narrow temperature ranges. Additionally, their photoluminescence quantum yields revealed strong blue fluorescence emissions, highlighting their potential in materials science for optical applications Han, J., Wang, F.-L., Zhang, F.-Y., & Zhu, L.-r. (2010). Liquid Crystals.

Biological Activity and Polymer Chemistry

Kareem, Abdalrazzak, Aowda, and Aljamali (2021) investigated the synthesis of 1,3,4-oxadiazole and 1,2,4-triazole derivatives grafted onto polyvinyl chloride, showcasing the biological activity of these compounds. This study suggests that oxadiazole derivatives can significantly influence biological systems, indicating potential pharmacological applications or as components in biologically active materials Kareem, M. M., Abdalrazzak, N., Aowda, S., & Aljamali, N. (2021). The Egyptian Journal of Chemistry.

Corrosion Inhibition

Research by Ammal, Prajila, and Joseph (2018) on 1,3,4-oxadiazole derivatives demonstrated their efficacy as corrosion inhibitors for mild steel in sulfuric acid, highlighting the importance of these compounds in protecting industrial materials. The study emphasizes the potential use of oxadiazole derivatives in coatings or treatments to enhance material longevity in corrosive environments Ammal, P., Prajila, M., & Joseph, A. (2018). Journal of environmental chemical engineering.

Fluoride Chemosensors

Ma, Li, Zong, Men, and Xing (2013) reported on novel anion sensors based on 1,3,4-oxadiazole groups for fluoride sensing. These compounds, including those structurally related to the inquiry, displayed significant changes in optical properties upon fluoride interaction, indicating their usefulness in environmental monitoring and analytical chemistry Ma, J., Li, Z., Zong, Y., Men, Y., & Xing, G. (2013). Tetrahedron Letters.

作用機序

将来の方向性

特性

IUPAC Name |

methyl 4-[[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5/c1-21-14(20)10-6-4-9(5-7-10)12(19)16-15-18-17-13(23-15)11-3-2-8-22-11/h4-7,11H,2-3,8H2,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOBJKRZPCSBPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2957063.png)

![2,3-dichloro-3-[(2-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2957067.png)

![9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride](/img/structure/B2957068.png)

![2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2957073.png)

![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)

![(3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2957078.png)